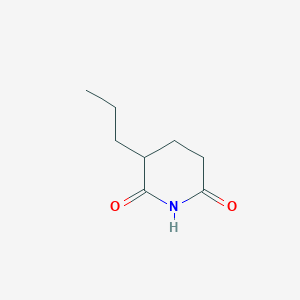

3-Propylpiperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

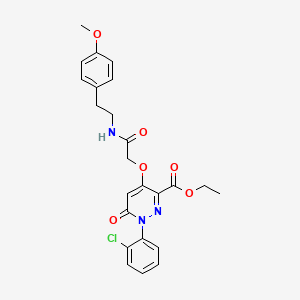

3-Propylpiperidine-2,6-dione is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 . It is used for research purposes .

Synthesis Analysis

A simple and efficient method for the synthesis of piperidine-2,6-dione, which could be a similar process for 3-Propylpiperidine-2,6-dione, involves the use of abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .

Molecular Structure Analysis

The molecular structure of 3-Propylpiperidine-2,6-dione consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Chemical Reactions Analysis

Piperidine-2,6-diones, such as 3-Propylpiperidine-2,6-dione, are privileged heterocyclic scaffolds frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

Piperidine-2,6-diones serve as privileged heterocyclic scaffolds found in numerous drugs. Specifically, they form the core backbone of the CRBN (Cereblon) ligand, which plays a crucial role in the design of PROTAC (PROteolysis TAgeting Chimeras) drugs. These innovative compounds aim to selectively degrade disease-causing proteins by recruiting the ubiquitin-proteasome system. Researchers explore novel CRBN ligands based on piperidine-2,6-diones to enhance drug efficacy and specificity .

Other Therapeutic Applications

Beyond cancer, piperidine derivatives find use in various therapeutic areas, including antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, and anti-Alzheimer’s agents. Their diverse pharmacophoric features make them attractive targets for drug discovery .

Mecanismo De Acción

Target of Action

3-Propylpiperidine-2,6-dione, also known as a piperidine-2,6-dione derivative, primarily targets the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein plays a crucial role in gene expression and regulation.

Mode of Action

The compound interacts with its target, the WIZ protein, by reducing its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels , which is beneficial for certain blood disorders.

Biochemical Pathways

The affected biochemical pathway involves the induction of fetal hemoglobin (HbF) . This induction is known to alleviate symptoms in patients with sickle cell disease and β-thalassemia . The compound’s action on the WIZ protein leads to a decrease in its expression levels, thereby increasing HbF protein expression levels .

Result of Action

The molecular and cellular effects of 3-Propylpiperidine-2,6-dione’s action involve the reduction of WIZ protein expression levels and the induction of HbF protein expression levels . These changes can lead to the alleviation of symptoms in patients with sickle cell disease and β-thalassemia .

Direcciones Futuras

Piperidine derivatives, including 3-Propylpiperidine-2,6-dione, have significant potential in drug discovery due to their presence in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

3-propylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKNKVHSXORHEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propylpiperidine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester](/img/structure/B2398818.png)

![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2398820.png)

![N-{3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl}benzamide](/img/structure/B2398821.png)

![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398822.png)

![5-bromo-2-{[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2398827.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2398829.png)

![1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2398830.png)

![4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2398840.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxybenzamide](/img/structure/B2398841.png)